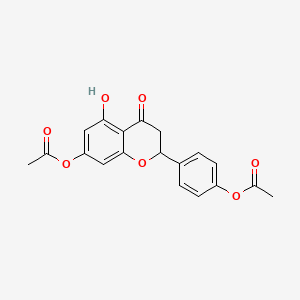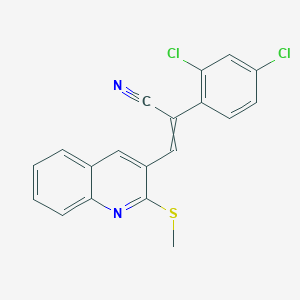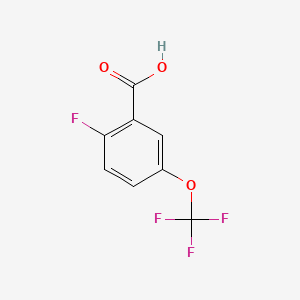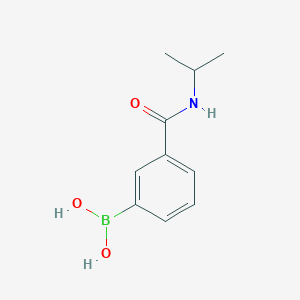
Acétate de 4-(7-acétoxy-5-hydroxy-4-oxochroman-2-yl)phényle
Vue d'ensemble
Description
Synthesis Analysis
A six-step synthesis of a similar compound, xanthohumol, from easily accessible naringenin is reported . The prenyl side chain was introduced by Mitsunobu reaction followed by the europium-catalyzed Claisen rearrangement and base-mediated opening of chromanone gave access to an α,β-conjugated ketone system .Molecular Structure Analysis
The molecular formula of “4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate” is C19H16O7. Its molecular weight is 356.3 g/mol.Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions, including the Mitsunobu reaction, the europium-catalyzed Claisen rearrangement, and base-mediated opening of chromanone .Applications De Recherche Scientifique
Activité anti-influenzale
Le diacétate de naringénine-4’,7 a été étudié pour son activité anti-influenzale potentielle . Cependant, il a été constaté que le composé perdait considérablement son activité anti-influenzale par rapport à son composé parent, la naringénine . Cela suggère que l'acétylation de la naringénine peut réduire son efficacité antivirale .
Activités anticancéreuses
Le diacétate de naringénine-4’,7, comme son composé parent, la naringénine, peut avoir des activités anticancéreuses potentielles . La naringénine et ses dérivés peuvent supprimer le développement du cancer dans diverses parties du corps, soulageant les conditions des patients atteints de cancer en agissant comme des remèdes supplémentaires efficaces . Leurs activités anticancéreuses sont pléiotropes, et elles peuvent moduler différentes voies de signalisation cellulaire, supprimer la production de cytokines et de facteurs de croissance et arrêter le cycle cellulaire .
Propriétés antimutagenes
La naringénine, le composé parent du diacétate de naringénine-4’,7, aurait des propriétés antimutagenes . Cela suggère que le diacétate de naringénine-4’,7 peut également posséder des propriétés similaires, bien que des recherches supplémentaires soient nécessaires pour confirmer cela.
Activité antioxydante
La naringénine, dont le diacétate de naringénine-4’,7 est dérivé, est connue pour son activité antioxydante . Cela suggère que le diacétate de naringénine-4’,7 peut également avoir des propriétés antioxydantes, ce qui pourrait être bénéfique pour lutter contre les maladies liées au stress oxydatif.
Effets antidiabétiques
La naringénine aurait des effets antidiabétiques . Par conséquent, il est possible que le diacétate de naringénine-4’,7 puisse également avoir des applications potentielles dans le traitement ou la gestion du diabète.
Activité antiathérogène
La naringénine a été trouvée avoir une activité antiathérogène , ce qui suggère que le diacétate de naringénine-4’,7 pourrait également avoir un potentiel dans la prévention ou le traitement de l'athérosclérose.
Propriétés
IUPAC Name |
[4-(7-acetyloxy-5-hydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-10(20)24-13-5-3-12(4-6-13)17-9-16(23)19-15(22)7-14(25-11(2)21)8-18(19)26-17/h3-8,17,22H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTNIBIWQQIJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397641 | |
| Record name | 4-[7-(Acetyloxy)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18196-13-9 | |
| Record name | 4-[7-(Acetyloxy)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the microbial transformation of compounds like ( ± )-5-(O-prenyl)naringenin-4′,7-diacetate (5-O-PN)?
A1: Microbial transformation studies, as demonstrated with 5-O-PN using various fungi [], offer a powerful approach to discovering new bioactive compounds. These transformations can lead to the production of novel derivatives, like the newly identified ( ± )-5-(O-prenyl)naringenin-4′-acetate (5), which may possess unique pharmacological properties. This approach expands the chemical diversity of natural products and provides potential leads for drug discovery and development.
Q2: How do the chemical modifications introduced to naringenin, such as those seen in Naringenin-4′,7-diacetate, influence its biological activity compared to the parent compound?
A2: Research suggests that modifications to the naringenin scaffold, exemplified by compounds like Naringenin-4′,7-diacetate and its derivatives, can significantly impact their biological activity []. For instance, while 8-prenylnaringenin (8-PN) displays strong estrogenic activity, derivatives like 7-(O-prenyl)naringenin-4′-acetate (7-O-PN) and Naringenin-4′,7-diacetate (5-O-PN) exhibit weaker toxic effects. These findings highlight the structure-activity relationship (SAR), where seemingly minor structural changes can lead to considerable shifts in potency and potential therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1308134.png)


![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)








